Structural Distinction: N6-Benzyl Group Confers a Unique Binding Profile for Kinase Targets Compared to Other N6-Substituted Analogs
In a study optimizing tetrahydropyrido[4,3-d]pyrimidine analogs as autotaxin (ATX) inhibitors, the benzamide derivative containing an N6-benzyl group (analogous to the substitution in CAS 1311254-72-4) was identified as the most potent inhibitor. This demonstrates the critical role of the N6-benzyl group for achieving high affinity for the ATX enzyme [1].
| Evidence Dimension | Autotaxin (ATX) enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.72 nM (for an analog sharing the N6-benzyl substitution on the tetrahydropyrido[4,3-d]pyrimidine core) |
| Comparator Or Baseline | Other analogs with different N6-substituents (specific data not reported for the series) |
| Quantified Difference | The N6-benzyl analog was identified as the 'optimal compound' and 'most powerful ATX inhibitor' in the series, implying superior potency compared to its structural congeners. |
| Conditions | In vitro enzymatic assay against ATX enzyme. |
Why This Matters
This class-level data provides strong evidence that the N6-benzyl group is a key pharmacophoric feature for ATX inhibition, making CAS 1311254-72-4 a more relevant starting point or tool for projects targeting ATX compared to analogs lacking this substituent.
- [1] Wu, H., Lei, H., Tan, Z., Ma, D., Li, T., Wang, F., Guo, M., Jiang, N., & Zhai, X. (2023). Discovery of novel tetrahydropyrido[4,3-d]pyrimidine analogs as potent autotaxin regulators with impressive tumor suppression effects. Journal of Molecular Structure, 134108. View Source
